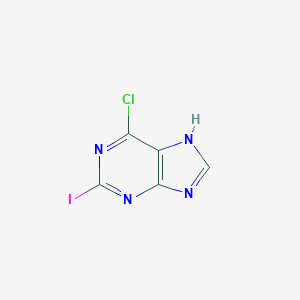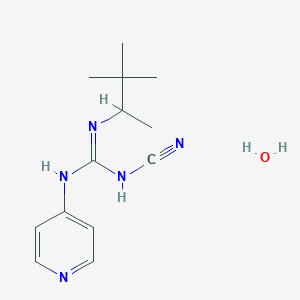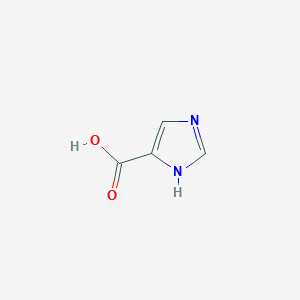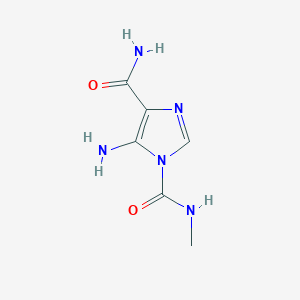
5-Amino-1-(N-Methylcarbamoyl)imidazol-4-carboxamid
Übersicht
Beschreibung
5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide: is a chemical compound with the molecular formula C6H9N5O2 and a molecular weight of 183.168 g/mol . It is known for its role as a metabolite of temozolomide, an imidazotetrazine alkylating agent and antineoplastic .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide is used as a building block for synthesizing more complex molecules .
Biology: In biological research, it serves as a metabolite of temozolomide, which is used in cancer treatment .
Medicine: The compound is significant in medical research due to its role in the metabolism of temozolomide, an important chemotherapeutic agent .
Industry: While its industrial applications are not extensively documented, it is likely used in the synthesis of pharmaceuticals and other fine chemicals .
Biochemische Analyse
Biochemical Properties
5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide plays a significant role in biochemical reactions, particularly in the regulation of AMP-activated protein kinase (AMPK) activity . It interacts with enzymes such as bifunctional purine biosynthesis protein PURH, which is involved in the generation of inosine monophosphate . The compound’s interaction with AMPK is crucial as it helps in maintaining cellular energy homeostasis by activating catabolic pathways and inhibiting anabolic pathways .
Cellular Effects
5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It activates AMPK, which leads to the phosphorylation of downstream targets involved in glucose uptake, fatty acid oxidation, and mitochondrial biogenesis . This activation results in enhanced cellular energy production and improved metabolic efficiency .
Molecular Mechanism
The molecular mechanism of 5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide involves its binding to AMPK, leading to its activation . This activation triggers a cascade of phosphorylation events that regulate various metabolic pathways. The compound also influences gene expression by modulating the activity of transcription factors involved in energy metabolism . Additionally, it can inhibit or activate specific enzymes, further contributing to its regulatory effects on cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide have been observed to change over time . The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in enhancing metabolic activity and energy production .
Dosage Effects in Animal Models
The effects of 5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide vary with different dosages in animal models . At lower doses, the compound has been shown to activate AMPK and improve metabolic function without significant adverse effects . At higher doses, toxic effects such as liver damage and metabolic disturbances have been observed . These findings highlight the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide is involved in several metabolic pathways, including the purine biosynthesis pathway . It interacts with enzymes such as bifunctional purine biosynthesis protein PURH, which catalyzes the conversion of formylglycinamide ribonucleotide to formylglycinamidine ribonucleotide . This interaction is crucial for the synthesis of inosine monophosphate, a precursor for adenine and guanine nucleotides .
Transport and Distribution
Within cells and tissues, 5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells, where it can exert its biochemical effects . The compound’s distribution is influenced by its interaction with cellular membranes and intracellular compartments .
Subcellular Localization
The subcellular localization of 5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide is primarily within the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic pathways . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes and proteins to exert its effects . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide typically involves the reaction of diaminomaleonitrile with 2-bromo tribenzoyl ribose. This reaction displaces the anomeric halogen by one of the amino groups, forming the aminosugar largely as the β-anomer. Subsequent treatment with methyl orthoformate in the presence of a base leads to the formation of the imidazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the laboratory procedures with optimization for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions are possible, but detailed conditions are not specified.
Substitution: The compound can participate in substitution reactions, particularly involving the amino and carbamoyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions could produce various substituted imidazoles .
Wirkmechanismus
The mechanism of action of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide involves its role as a metabolite of temozolomide. Temozolomide is an alkylating agent that methylates DNA, leading to DNA damage and apoptosis in cancer cells . The compound itself may interact with various molecular targets and pathways, contributing to its overall biological effects .
Vergleich Mit ähnlichen Verbindungen
Temozolomide: An imidazotetrazine alkylating agent used in cancer treatment.
2-Azahypoxanthine: Another imidazole derivative with similar structural features.
Uniqueness: 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide is unique due to its specific role as a metabolite of temozolomide, contributing to its therapeutic effects in cancer treatment .
Eigenschaften
IUPAC Name |
5-amino-1-N-methylimidazole-1,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O2/c1-9-6(13)11-2-10-3(4(11)7)5(8)12/h2H,7H2,1H3,(H2,8,12)(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQNTADHDRGUOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1C=NC(=C1N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188612-53-5 | |
| Record name | 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188612535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-1-N-methyl-1H-imidazol-1,4-dicarboxamid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-N1-METHYL-1H-IMIDAZOLE-1,4-DICARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV6QW7887S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide in the synthesis of Temozolomide?
A1: 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide represents a key intermediate in one of the novel synthetic pathways developed for Temozolomide []. The research highlights its successful conversion to Temozolomide with a yield of 45% using sodium nitrite in an aqueous tartaric acid solution at a low temperature (0-5°C) []. This synthetic route underscores the compound's importance in achieving a more efficient and practical production method for this antitumor drug.
Q2: How is 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide synthesized?
A2: The paper describes several synthetic approaches for this compound:
- Reaction with methylamine or methyl isocyanate: 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide can be synthesized directly from 5-aminoimidazole-4-carboxamide by reacting it with either methylamine or methyl isocyanate [].
- Reaction with N-methylcarbamoyl chloride: Another method involves reacting 5-aminoimidazole-4-carboxamide with N-methylcarbamoyl chloride [].
- Reaction of nitrophenyl carbamate and methylamine: Alternatively, it can be produced through the reaction of nitrophenyl carbamate (specifically, the isomer denoted as 14a in the paper) with methylamine [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


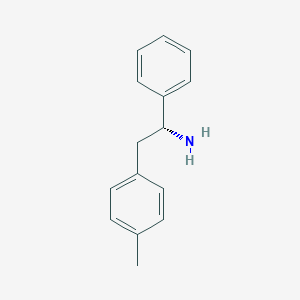
![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)

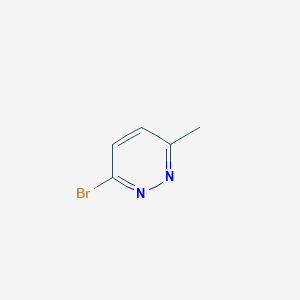
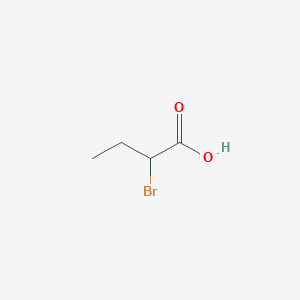
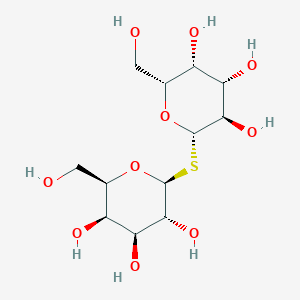
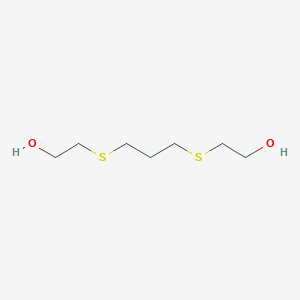
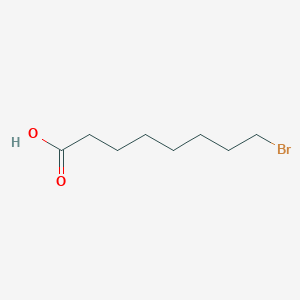
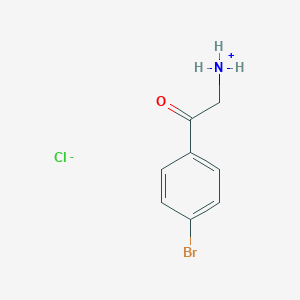
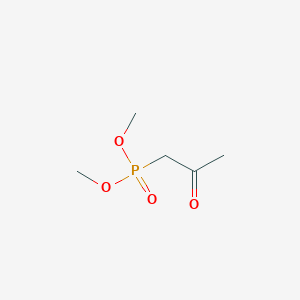
![N-[2-(Benzoylsulfanyl)propanoyl]glycine](/img/structure/B104375.png)
